4-Chlorothiane-4-carboxylic acid
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Overview
Description
4-Chlorothiane-4-carboxylic acid is an organic compound with the molecular formula C6H9ClO2S It is a derivative of thiane, a six-membered sulfur-containing heterocycle, with a chlorine atom and a carboxylic acid group attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chlorothiane-4-carboxylic acid can be synthesized through several methods. One common approach involves the chlorination of thiane followed by carboxylation. The chlorination step typically uses thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The resulting 4-chlorothiane is then subjected to carboxylation using carbon dioxide (CO2) in the presence of a base such as sodium hydroxide (NaOH) to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
4-Chlorothiane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like ammonia (NH3) or thiols (RSH) under basic conditions
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Amino or thiol derivatives
Scientific Research Applications
4-Chlorothiane-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Chlorothiane-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The carboxylic acid group can form hydrogen bonds with target molecules, while the chlorine atom may participate in halogen bonding or other interactions .
Comparison with Similar Compounds
Similar Compounds
Thiane: The parent compound without the chlorine and carboxylic acid groups.
4-Chlorothiane: Lacks the carboxylic acid group.
Thiane-4-carboxylic acid: Lacks the chlorine atom
Uniqueness
4-Chlorothiane-4-carboxylic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group on the thiane ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .
Properties
Molecular Formula |
C6H9ClO2S |
---|---|
Molecular Weight |
180.65 g/mol |
IUPAC Name |
4-chlorothiane-4-carboxylic acid |
InChI |
InChI=1S/C6H9ClO2S/c7-6(5(8)9)1-3-10-4-2-6/h1-4H2,(H,8,9) |
InChI Key |
QRAHXMNRAVNXQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC1(C(=O)O)Cl |
Origin of Product |
United States |
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